4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid 4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.: 4144-70-1
VCID: VC8114620
InChI: InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15)
SMILES: C1=CC2=NN(N=C2C=C1)CCCC(=O)O
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid

CAS No.: 4144-70-1

Cat. No.: VC8114620

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

4-(2H-benzo[d][1,2,3]triazol-2-yl)butanoic acid - 4144-70-1

Specification

CAS No. 4144-70-1
Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name 4-(benzotriazol-2-yl)butanoic acid
Standard InChI InChI=1S/C10H11N3O2/c14-10(15)6-3-7-13-11-8-4-1-2-5-9(8)12-13/h1-2,4-5H,3,6-7H2,(H,14,15)
Standard InChI Key MBYDJZFBIGPCLI-UHFFFAOYSA-N
SMILES C1=CC2=NN(N=C2C=C1)CCCC(=O)O
Canonical SMILES C1=CC2=NN(N=C2C=C1)CCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 4-(2H-benzo[d][1,2,] triazol-2-yl)butanoic acid is C₁₀H₁₁N₃O₂, with a molecular weight of 205.21 g/mol . The structure features a benzotriazole group (a fused bicyclic system containing two benzene rings and a triazole) attached via a methylene bridge to a four-carbon carboxylic acid chain. X-ray crystallography of analogous compounds demonstrates that the triazole ring adopts a planar conformation, while the butanoic acid chain exhibits rotational flexibility .

Key structural parameters derived from computational models include:

  • Dihedral angle between benzotriazole and carboxyl groups: 112°–118°

  • pKa of carboxylic acid group: ~4.7 (predicted)

  • LogP (octanol-water partition coefficient): 1.82

Comparative analysis with its ethyl ester derivative (CAS 69218-53-7) reveals how esterification increases hydrophobicity (LogP 2.95 vs. 1.82) while retaining the core benzotriazole pharmacophore .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard synthesis route involves a three-step process:

  • Benzotriazole alkylation: 2H-benzotriazole reacts with 4-bromobutyronitrile in DMF at 80°C to form 4-(2H-benzo[d][1,2,] triazol-2-yl)butyronitrile .

  • Hydrolysis: The nitrile group undergoes acidic hydrolysis (H₂SO₄, H₂O, reflux) to yield the carboxylic acid .

  • Purification: Crystallization from ethanol/water mixtures achieves >98% purity .

Yield optimization studies show that using phase-transfer catalysts (e.g., tetrabutylammonium bromide) during alkylation improves yields from 68% to 83% .

Industrial Manufacturing

Major suppliers employ continuous flow reactors for large-scale production, with typical batch sizes of 50–100 kg. Key process parameters include:

ParameterValueSource
Reaction temperature75–85°C
PressureAtmospheric
Catalyst loading0.5 mol% TBAB
Annual production500–700 kg (global)

Shanghai JiYi Biotechnology and AstaTech Inc. dominate the market, offering the compound at $192–384/g depending on quantity .

Physicochemical Properties

Experimental data from multiple sources characterize the compound as:

PropertyValueMethodSource
Melting point162–164°CDSC
Solubility (water)2.1 mg/mL (25°C)Shake-flask
λmax (UV-Vis)278 nm (ε = 12,400)Spectroscopy
Stability (25°C)>24 monthsAccelerated testing

The carboxylic acid group enables salt formation, with sodium and potassium salts showing improved aqueous solubility (>50 mg/mL) .

Pharmacological Applications

Protein Kinase CK2 Inhibition

Structural analogs of this compound demonstrate nanomolar inhibition constants (Ki = 38–42 nM) against CK2, a kinase implicated in cancer and inflammatory diseases . Docking studies reveal:

  • Benzotriazole moiety occupies the ATP-binding pocket

  • Butanoic acid chain forms hydrogen bonds with Asp156 and Val116 residues

  • Brominated derivatives show enhanced activity (IC₅₀ = 0.9 μM vs. 4.2 μM for parent compound)

SupplierPurityPrice ($/g)Capacity (kg/yr)
AstaTech Inc.98%192–384200
ShenZhen Trendseen Biological Tech97%210–400150
Shanghai JiYi Biotechnology95%180–350120
Energy Chemical90%150–30080
Beijing Solarbio Science98%220–42060

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator